Cas no 497165-96-5 (4-(2-amino-3-hydroxypropyl)-2-methoxyphenol)

4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol is a phenolic compound featuring both amino and hydroxypropyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural properties, including the methoxy and hydroxyl substituents, contribute to its reactivity in electrophilic and nucleophilic reactions. The compound’s bifunctional nature allows for selective modifications, enabling its use in the development of bioactive molecules or specialty chemicals. Its stability under mild conditions and compatibility with various solvents enhance its utility in laboratory and industrial settings. This compound is particularly valuable for researchers seeking to explore derivatives with potential pharmacological or material science applications.
4-(2-amino-3-hydroxypropyl)-2-methoxyphenol structure
497165-96-5 structure
Product name:4-(2-amino-3-hydroxypropyl)-2-methoxyphenol
CAS No:497165-96-5
MF:C10H15NO3
Molecular Weight:197.231003046036
CID:6494548
PubChem ID:22394753

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 4-(2-amino-3-hydroxypropyl)-2-methoxyphenol
    • AKOS006305722
    • EN300-1857817
    • 497165-96-5
    • SB46061
    • インチ: 1S/C10H15NO3/c1-14-10-5-7(2-3-9(10)13)4-8(11)6-12/h2-3,5,8,12-13H,4,6,11H2,1H3
    • InChIKey: OYJJUQHXSRTEHH-UHFFFAOYSA-N
    • SMILES: OCC(CC1C=CC(=C(C=1)OC)O)N

計算された属性

  • 精确分子量: 197.10519334g/mol
  • 同位素质量: 197.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 165
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.4
  • トポロジー分子極性表面積: 75.7Ų

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1857817-0.1g
4-(2-amino-3-hydroxypropyl)-2-methoxyphenol
497165-96-5
0.1g
$1056.0 2023-09-18
Enamine
EN300-1857817-5g
4-(2-amino-3-hydroxypropyl)-2-methoxyphenol
497165-96-5
5g
$3479.0 2023-09-18
Enamine
EN300-1857817-2.5g
4-(2-amino-3-hydroxypropyl)-2-methoxyphenol
497165-96-5
2.5g
$2351.0 2023-09-18
Enamine
EN300-1857817-0.5g
4-(2-amino-3-hydroxypropyl)-2-methoxyphenol
497165-96-5
0.5g
$1152.0 2023-09-18
Enamine
EN300-1857817-10g
4-(2-amino-3-hydroxypropyl)-2-methoxyphenol
497165-96-5
10g
$5159.0 2023-09-18
Enamine
EN300-1857817-0.25g
4-(2-amino-3-hydroxypropyl)-2-methoxyphenol
497165-96-5
0.25g
$1104.0 2023-09-18
Enamine
EN300-1857817-0.05g
4-(2-amino-3-hydroxypropyl)-2-methoxyphenol
497165-96-5
0.05g
$1008.0 2023-09-18
Enamine
EN300-1857817-5.0g
4-(2-amino-3-hydroxypropyl)-2-methoxyphenol
497165-96-5
5g
$3520.0 2023-06-02
Enamine
EN300-1857817-10.0g
4-(2-amino-3-hydroxypropyl)-2-methoxyphenol
497165-96-5
10g
$5221.0 2023-06-02
Enamine
EN300-1857817-1.0g
4-(2-amino-3-hydroxypropyl)-2-methoxyphenol
497165-96-5
1g
$1214.0 2023-06-02

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol 関連文献

4-(2-amino-3-hydroxypropyl)-2-methoxyphenolに関する追加情報

Professional Introduction to 4-(2-amino-3-hydroxypropyl)-2-methoxyphenol (CAS No. 497165-96-5)

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol, with the chemical identifier CAS No. 497165-96-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in drug development and therapeutic interventions. The presence of both amino and hydroxyl functional groups, along with a methoxy substituent on the aromatic ring, makes this compound a versatile scaffold for medicinal chemistry innovations.

The compound's structure, featuring a phenolic core with an amino-3-hydroxypropyl side chain, suggests a broad range of biological activities. Phenolic compounds are well-known for their antioxidant properties, and the addition of an amino group can enhance interactions with biological targets. The hydroxypropyl moiety further increases the molecule's solubility and bioavailability, making it an attractive candidate for formulation into drugs that require systemic delivery.

In recent years, there has been growing interest in the development of novel therapeutics that leverage the properties of polyfunctionalized aromatic compounds. 4-(2-amino-3-hydroxypropyl)-2-methoxyphenol exemplifies this trend, as it combines multiple pharmacophoric elements that can be tailored to modulate specific biological pathways. For instance, the amino group can serve as a site for covalent binding to target proteins, while the hydroxyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively.

One of the most compelling aspects of this compound is its potential in oncology research. Studies have shown that phenolic derivatives can exhibit cytotoxic effects against various cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. The specific arrangement of functional groups in 4-(2-amino-3-hydroxypropyl)-2-methoxyphenol may enable it to selectively target malignant cells while minimizing toxicity to healthy tissues. Preliminary in vitro experiments have demonstrated promising results in terms of inhibiting growth and inducing apoptosis in cancerous cells.

The compound's pharmacokinetic profile is also noteworthy. The hydrophilic nature of the hydroxypropyl side chain enhances its solubility in water, which is crucial for oral and intravenous administration. Additionally, the methoxy group can influence metabolic stability, potentially allowing for longer half-lives once administered to patients. These characteristics make it a viable candidate for further development into an oral therapeutic agent.

Advances in computational chemistry have further accelerated the exploration of 4-(2-amino-3-hydroxypropyl)-2-methoxyphenol's potential applications. Molecular modeling studies have identified key interactions between this compound and various biological targets, providing insights into its mechanism of action. These simulations have helped researchers optimize its structure to improve binding affinity and selectivity. By leveraging computational tools alongside experimental validation, scientists can more efficiently navigate the complex landscape of drug discovery.

The role of antioxidants in combating oxidative stress has been extensively studied, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. The phenolic core of 4-(2-amino-3-hydroxypropyl)-2-methoxyphenol possesses potent antioxidant capabilities, which could be harnessed to protect neuronal cells from damage caused by reactive oxygen species. Emerging research suggests that this compound may also modulate inflammatory pathways associated with these conditions, offering a dual therapeutic approach.

In conclusion, 4-(2-amino-3-hydroxypropyl)-2-methoxyphenol (CAS No. 497165-96-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities position it as a valuable tool for developing novel treatments across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

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